(2S,3R)-3-(4-cyanophenyl)-5-oxo-4-(propan-2-yl)thiomorpholine-2-carboxylic acid
Description
The compound “(2S,3R)-3-(4-cyanophenyl)-5-oxo-4-(propan-2-yl)thiomorpholine-2-carboxylic acid” is a thiomorpholine derivative characterized by a six-membered sulfur-containing heterocyclic ring fused with a ketone group (5-oxo) and substituted with a 4-cyanophenyl moiety at the 3-position and an isopropyl group at the 4-position. The 4-cyanophenyl substituent introduces electron-withdrawing properties, which may influence electronic distribution, solubility, and binding affinity in biological or material systems .
Properties
IUPAC Name |
(2S,3R)-3-(4-cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9(2)17-12(18)8-21-14(15(19)20)13(17)11-5-3-10(7-16)4-6-11/h3-6,9,13-14H,8H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRDVBRVINVKJJ-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(SCC1=O)C(=O)O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@@H]([C@H](SCC1=O)C(=O)O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(4-cyanophenyl)-5-oxo-4-(propan-2-yl)thiomorpholine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(4-cyanophenyl)-5-oxo-4-(propan-2-yl)thiomorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-(4-cyanophenyl)-5-oxo-4-(propan-2-yl)thiomorpholine-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. This includes its use as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(4-cyanophenyl)-5-oxo-4-(propan-2-yl)thiomorpholine-2-carboxylic acid involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and stereochemistry:
Key Observations :
- Heteroatom Effects : The thiomorpholine core (S-heterocycle) in the target compound may exhibit greater polarizability and weaker hydrogen-bonding capacity compared to morpholine (O-heterocycle) or piperazine (N-heterocycle) derivatives .
- Stereochemical Complexity : The (2S,3R) configuration contrasts with the racemic isoindole derivative (), emphasizing the role of stereochemistry in crystallization and bioactivity .
Physicochemical and Electronic Properties
- Acidity: The carboxylic acid group (pKa ~2-3) is more acidic than phenolic hydroxyl groups (e.g., in 3-O-feruloylquinic acid, ), favoring ionic interactions in physiological environments.
- Lipophilicity: The cyanophenyl and isopropyl substituents likely increase logP compared to hydroxyl-rich compounds (e.g., 3-O-feruloylquinic acid ), suggesting moderate membrane permeability.
- Stability : The thiomorpholine ring’s sulfur atom may confer resistance to oxidative degradation compared to morpholine derivatives .
Non-Covalent Interactions and Computational Insights
Tools like Multiwfn () and noncovalent interaction (NCI) analysis () highlight critical differences:
- Hydrogen Bonding : The target compound’s carboxylic acid and ketone groups may form stronger O–H···O interactions than isoindole derivatives, which rely on weaker C–H···π stacking .
Biological Activity
The compound (2S,3R)-3-(4-cyanophenyl)-5-oxo-4-(propan-2-yl)thiomorpholine-2-carboxylic acid, a member of the thiomorpholine family, has garnered attention in recent years for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer effects, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a thiomorpholine ring system with various functional groups that contribute to its biological activity. The presence of a carboxylic acid group enhances its solubility and reactivity, making it a versatile candidate for drug development.
Antimicrobial Properties
Research indicates that thiomorpholine derivatives exhibit notable antimicrobial activity. For example, studies have shown that compounds related to thiomorpholine can disrupt bacterial cell wall synthesis, leading to cell death. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to be effective against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| Thiomorpholine Derivative A | 20 | 40 |
| Thiomorpholine Derivative B | 30 | 50 |
Anticancer Activity
Thiomorpholine derivatives have also been evaluated for their anticancer properties. A study demonstrated that certain hybrids exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds in cancer therapy.
| Compound | IC50 against MCF-7 (µM) | IC50 against HeLa (µM) | IC50 against A-549 (µM) |
|---|---|---|---|
| Hybrid A | 15 | 18 | 25 |
| Hybrid B | 10 | 12 | 20 |
The mechanism of action for thiomorpholine derivatives involves their interaction with specific molecular targets within microbial and cancer cells. For antimicrobial activity, these compounds may inhibit essential enzymes involved in cell wall synthesis or disrupt metabolic pathways critical for bacterial survival. In terms of anticancer effects, they may induce apoptosis through the activation of caspases or inhibit cell proliferation by interfering with cell cycle regulation.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of thiomorpholine derivatives revealed that modifications at the phenyl ring significantly enhanced antimicrobial potency. The most effective compound exhibited an MIC comparable to standard antibiotics.
- Cytotoxicity Assays : In vitro assays showed that certain thiomorpholine-based hybrids were significantly more cytotoxic to cancer cells than normal cells, suggesting a promising therapeutic index for future drug development.
Q & A
Q. Advanced
- Stabilization : Store at –20°C under inert atmosphere, as recommended for labile carboxylic acid derivatives .
- Lyophilization : Convert to a stable salt form (e.g., disodium salt) to enhance shelf life, following protocols for similar antibiotics .
- Real-Time Stability Testing : Use accelerated conditions (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
How do structural modifications at the 4-(propan-2-yl) position influence pharmacokinetic properties?
Q. Advanced
- Lipophilicity : Isopropyl groups enhance membrane permeability but may reduce solubility; logP calculations via ChemAxon or Schrödinger Suite guide optimization .
- Metabolic Resistance : Bulkier substituents slow oxidative metabolism, as seen in pyridine-carboxylic acid analogs .
- Protein Binding : Surface plasmon resonance (SPR) assays quantify albumin binding, critical for bioavailability predictions .
What analytical workflows ensure compliance with pharmacopeial purity standards?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
